molecular formula C9H9NO3 B2963981 (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol CAS No. 2058059-33-7

(1R)-4-nitro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2963981
CAS No.: 2058059-33-7
M. Wt: 179.175
InChI Key: LZMRRYRIKGREQH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-4-nitro-2,3-dihydro-1H-inden-1-ol: is an organic compound that belongs to the class of nitro alcohols. This compound features a nitro group (-NO2) and a hydroxyl group (-OH) attached to an indane framework. The presence of these functional groups makes it a versatile molecule in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol typically involves the nitration of 2,3-dihydro-1H-indene followed by selective reduction. One common method is:

    Nitration: 2,3-dihydro-1H-indene is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

    Reduction: The nitro group is then selectively reduced to form the hydroxyl group, often using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization or chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be further reduced to an amino group (-NH2) using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The nitro group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the nitro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation, iron powder in acidic conditions

    Substitution: Amines, thiols

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Amino derivatives

    Substitution: Substituted indanes

Scientific Research Applications

Chemistry: (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

    (1R)-2,3-dihydro-1H-inden-1-ol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-nitro-1H-indene: Lacks the hydroxyl group, limiting its versatility in organic synthesis.

    (1R)-4-amino-2,3-dihydro-1H-inden-1-ol: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness: (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both nitro and hydroxyl groups, which provide a balance of reactivity and stability. This combination allows for diverse chemical transformations and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(1R)-4-nitro-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9,11H,4-5H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMRRYRIKGREQH-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1O)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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